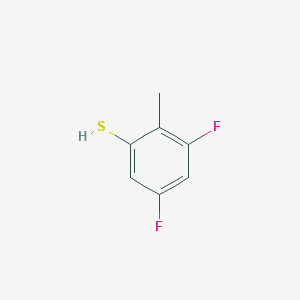

3,5-Difluoro-2-(methyl)thiophenol

Description

Significance of Fluorinated Aromatic Thiols in Contemporary Chemical Science

Fluorinated aromatic thiols are a class of organic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and electronics. The incorporation of fluorine atoms into an aromatic thiol framework imparts a range of valuable properties.

The high electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with other molecules. wikipedia.org This can lead to enhanced thermal stability and resistance to oxidative degradation. wikipedia.org In the context of medicinal chemistry, the introduction of fluorine can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. acs.org Fluorine's ability to form strong bonds with carbon and its relatively small size allow it to act as a bioisostere for hydrogen, but with profoundly different electronic consequences. innospk.com

Furthermore, fluorinated aromatic thiols are crucial building blocks in the synthesis of more complex molecules. They can be used to create fluorinated versions of pharmaceuticals, agrochemicals, and polymers. nih.govacs.org For instance, the substitution of hydrogen with fluorine in ligands can modulate the properties of metal complexes, affecting their geometry and reactivity. sigmaaldrich.com Research has also explored the use of fluorinated thiols in self-assembled monolayers on metal surfaces, where the fluorine atoms can tune the electronic interface properties, a critical aspect in the development of molecular electronics. google.com

The table below summarizes the key properties of some representative fluorinated thiophenols, illustrating the impact of fluorination on their physical characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,5-Difluorothiophenol | 77380-28-0 | C₆H₄F₂S | 146.16 | 162.4 at 760 mmHg |

| 3,4-Difluorothiophenol | 60811-24-7 | C₆H₄F₂S | 146.16 | 169-170 |

| 2,3,5,6-Tetrafluorobenzenethiol | 769-40-4 | C₆H₂F₄S | 182.14 | 152-153 |

Data sourced from commercial supplier safety data sheets and online chemical databases.

Contextualizing the Methylthio Group in Molecular Design and Functionality

The methylthio group (-SCH₃) is another functional group of considerable interest in molecular design, particularly in the fields of medicinal chemistry and organic synthesis. While the thiol group (-SH) is acidic and readily oxidized, the corresponding methyl ether, the methylthio group, is generally more stable and less reactive.

In drug design, the methylthio group can serve as a crucial substituent for modulating a molecule's physicochemical properties. It is considered a lipophilic group, which can enhance a molecule's ability to cross cell membranes. The sulfur atom in the methylthio group can also participate in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can be critical for the binding of a ligand to its biological target.

Moreover, the methylthio group has been employed as an activating group in organic synthesis. For example, its presence can facilitate certain cyclization reactions, leading to the formation of heterocyclic compounds that are important scaffolds in many biologically active molecules. Studies have shown that the introduction of a methylthio group can significantly improve the yields of certain synthetic transformations.

Overview of Current Research Trajectories Involving Difluorinated Thiophenols

While specific research on 3,5-Difluoro-2-(methyl)thiophenol is not widely reported in publicly available literature, the broader field of difluorinated thiophenols and related structures is an active area of investigation. Research in this domain generally falls into several key areas:

Synthesis of Novel Bioactive Molecules: A primary driver for research into difluorinated aromatic compounds is the quest for new pharmaceuticals and agrochemicals. The specific substitution pattern of the fluorine and methyl groups on the thiophenol ring in This compound would be expected to impart a unique combination of steric and electronic properties. Researchers are actively exploring how such substitution patterns influence biological activity. For example, related structures like 3,5-Difluoro-2-methylbenzonitrile are used as key intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. nih.gov

Development of New Synthetic Methodologies: The synthesis of specifically substituted aromatic compounds remains a challenge in organic chemistry. The development of new methods for the regioselective introduction of fluorine, thiol, and methyl groups onto an aromatic ring is an ongoing area of research. The synthesis of a molecule like This compound would likely involve multi-step synthetic sequences, potentially starting from a difluorinated toluene (B28343) or a related precursor.

Materials Science Applications: As with other fluorinated thiols, there is potential for This compound and its derivatives to be used in the creation of advanced materials. The presence of both fluorine and sulfur makes these compounds interesting candidates for surface modification of metals and semiconductors, potentially leading to materials with tailored electronic properties, hydrophobicity, or biocompatibility.

The following table lists some related difluorinated compounds and their primary areas of research application, providing context for the potential utility of This compound .

| Compound Name | CAS Number | Primary Research Application |

| 3,5-Difluorophenol | 2713-34-0 | Intermediate in organic synthesis |

| 3,5-Difluorotoluene | 117358-51-7 | Building block for chemical synthesis |

| 3,5-Difluoro-2-methylbenzonitrile | 1003708-74-4 | Intermediate for pharmaceuticals and agrochemicals |

Data sourced from chemical supplier information and patent literature. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFZZXFJQBNCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3,5 Difluoro 2 Methyl Thiophenol

Reactions Involving the Thiol Moiety

The thiol group is a primary site of reactivity in 3,5-Difluoro-2-(methyl)thiophenol, readily undergoing oxidation and participating in the formation of new carbon-sulfur bonds.

Oxidative Transformations of the Sulfhydryl Group

The sulfhydryl (-SH) group of thiols is susceptible to oxidation, leading to a range of sulfur-containing functional groups. Thiols can be oxidized to disulfides, a reaction of significant importance in biological systems, particularly in the context of protein folding through the formation of disulfide bridges between cysteine residues. masterorganicchemistry.com Mild oxidizing agents like iodine (I₂) are typically used for this transformation. masterorganicchemistry.com Further oxidation of thiols can yield sulfoxides and sulfones, often achieved using stronger oxidizing agents such as ozone (O₃) or peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com An environmentally friendly method for the synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and aqueous HCl or HBr with oxygen as the terminal oxidant. researchgate.net

Table 1: Oxidative Transformations of Thiols

| Starting Material | Oxidizing Agent | Product |

| Thiol (R-SH) | Mild oxidant (e.g., I₂) | Disulfide (R-S-S-R) |

| Thiol (R-SH) | Strong oxidant (e.g., O₃, m-CPBA) | Sulfoxide (R-SO-R), Sulfone (R-SO₂-R) |

| Thiol (R-SH) | HBr/Ammonium Nitrate, O₂ | Sulfonyl Bromide (R-SO₂Br) |

| Thiol (R-SH) | HCl/Ammonium Nitrate, O₂ | Sulfonyl Chloride (R-SO₂Cl) |

This table provides a general overview of oxidative transformations applicable to thiols.

Formation and Subsequent Reactions of Thioethers

Thioethers, also known as sulfides, are a class of organosulfur compounds that can be synthesized through various methods. A common approach involves the S-alkylation of thiols. acsgcipr.org Thiols, being more acidic than alcohols, can be deprotonated by a base to form a thiolate anion, which then acts as a potent nucleophile in S_N2 reactions with alkyl halides. masterorganicchemistry.com This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com

The formation of thioethers is a significant transformation in the pharmaceutical industry. acsgcipr.org The resulting thioether bond can be an integral part of an active pharmaceutical ingredient (API) or can be further oxidized to sulfoxides or sulfones. acsgcipr.org

Hydrothiolation Reactions with Unsaturated Systems

Hydrothiolation, the addition of a thiol across a carbon-carbon double or triple bond, is a powerful tool for the synthesis of thioethers. nih.govresearchgate.net A co-catalytic method for the hydrothiolation of gem-difluoroalkenes has been developed to produce α,α-difluoroalkylthioethers. nih.gov This reaction proceeds under mild conditions and has been successfully applied to the late-stage functionalization of biologically relevant molecules. nih.gov The mechanism involves the addition of a nucleophilic thiyl radical to the electrophilic difluorinated position of the alkene. nih.gov

Reactions Governed by the Fluorinated Aromatic Ring

The two fluorine atoms on the benzene (B151609) ring of this compound exert a strong influence on its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on Difluorinated Benzene Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. uci.edulibretexts.orgmasterorganicchemistry.com Halogens, like fluorine, are deactivating groups due to their inductive electron-withdrawing effect, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. uci.edu However, they are ortho, para-directing because the non-bonding electron pairs on the halogen can stabilize the carbocation intermediate (arenium ion) formed during the attack at these positions through resonance. uci.edulibretexts.org

The general mechanism for EAS involves two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. uci.edu The first step is typically the rate-determining step. uci.edu Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Catalyst | Electrophile |

| Halogenation | X₂ (X = Cl, Br) | FeX₃ | X⁺ |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃ | H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-X | AlX₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | RCO⁺ |

This table outlines typical reagents and electrophiles for common EAS reactions.

Nucleophilic Aromatic Substitution of Fluorine Atoms

While aromatic rings are generally electron-rich and thus react with electrophiles, nucleophilic aromatic substitution (S_NAr) can occur under certain conditions, particularly when the ring is substituted with strong electron-withdrawing groups, such as nitro groups or, in this case, fluorine atoms. libretexts.org The fluorine atoms in this compound make the aromatic ring electron-deficient and susceptible to attack by strong nucleophiles.

The generally accepted mechanism for S_NAr is an addition-elimination process. libretexts.org It involves the nucleophilic attack on the carbon atom bearing a leaving group (in this case, a fluorine atom) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. libretexts.org

Metalation and Cross-Coupling Reactions at the Aromatic Core

The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its reactivity in metalation and cross-coupling reactions. Fluorine atoms are strongly electron-withdrawing, which can facilitate certain types of reactions while potentially hindering others. Although specific studies on this compound are not extensively documented, the reactivity can be inferred from related fluorinated aromatic compounds and thiophenols.

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In principle, the thiol or thiolate group could direct the metalation to the C6 position. However, the presence of the ortho-methyl group at the C2 position introduces steric hindrance that would likely favor metalation at the C6 position. The electron-withdrawing nature of the fluorine atoms would also increase the acidity of the ring protons, potentially facilitating metalation.

Once metalated, the resulting organometallic intermediate can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are fundamental transformations in modern organic synthesis. For a molecule like this compound, these reactions would typically involve the conversion of the thiol to a less reactive protecting group, followed by the introduction of a leaving group (e.g., bromine or iodine) onto the aromatic ring, which can then participate in the coupling reaction.

Alternatively, the thiol group itself can be a participant in C-S cross-coupling reactions. For instance, the Buchwald-Hartwig amination has been extended to C-S bond formation, allowing for the coupling of thiols with aryl halides.

A summary of potential cross-coupling reactions involving a functionalized this compound derivative is presented below:

| Reaction Name | Coupling Partners | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Stille Coupling | Organostannane | Pd catalyst | Biaryl |

| Heck Coupling | Alkene | Pd catalyst, Base | Substituted Alkene |

| Buchwald-Hartwig C-S Coupling | Aryl halide | Pd catalyst, Ligand, Base | Diaryl sulfide |

These reactions would enable the incorporation of the 3,5-difluoro-2-(methyl)thiophenyl moiety into more complex molecular frameworks, highlighting its potential utility in the synthesis of novel materials and biologically active compounds.

Reactivity Influenced by the Ortho-Methyl Group and its Proximity to the Thiol

The ortho-methyl group in this compound exerts a significant steric and electronic influence on the reactivity of the adjacent thiol group. This proximity can lead to unique chemical behaviors that are not observed in its unmethylated counterpart, 3,5-difluorothiophenol.

Steric Hindrance: The most direct effect of the ortho-methyl group is steric hindrance around the sulfur atom. This can impede the approach of bulky reagents to the thiol group, potentially slowing down reaction rates or altering the selectivity of certain transformations. For example, in reactions involving the formation of metal thiolates, the coordination of the metal center might be sterically hindered.

Intramolecular Interactions: The close proximity of the methyl and thiol groups can facilitate intramolecular reactions. For instance, under certain conditions, cyclization reactions could be envisioned, potentially leading to the formation of sulfur-containing heterocyclic systems.

Modulation of Thiol Acidity: While the primary electronic influence on the thiol's acidity comes from the electron-withdrawing fluorine atoms, the ortho-methyl group can have a minor, opposing effect. Alkyl groups are weakly electron-donating, which could slightly decrease the acidity of the thiol proton compared to a hypothetical 3,5-difluorothiophenol without the methyl group. However, this effect is likely to be subtle.

The table below summarizes the potential influences of the ortho-methyl group on the reactivity of the thiol:

| Influence | Description | Potential Outcome |

| Steric Hindrance | The methyl group physically blocks access to the thiol. | Reduced reaction rates with bulky reagents; altered regioselectivity in aromatic substitutions. |

| Intramolecular Reactions | Proximity allows for the formation of cyclic transition states. | Potential for cyclization to form sulfur-containing heterocycles. |

| Electronic Effect | Weak electron-donating nature of the methyl group. | Minor decrease in the acidity of the thiol proton. |

Understanding these influences is crucial for predicting and controlling the chemical transformations of this compound.

Participation in Multicomponent Reactions for Constructing Complex Molecular Architectures

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, which is highly efficient and atom-economical. Thiophenols are known to participate in various MCRs, acting as nucleophilic sulfur sources. Given its structure, this compound is a candidate for participation in such reactions, leading to the synthesis of diverse and complex molecular architectures.

The nucleophilic character of the thiol group, enhanced by the electron-withdrawing fluorine atoms, makes it a good candidate for addition to electrophilic species generated in situ during an MCR. For example, in a Mannich-type reaction, the thiophenol could add to an iminium ion formed from an aldehyde and an amine.

While specific examples involving this compound in MCRs are not widely reported, its potential can be extrapolated from known reactions of other thiophenols. The steric hindrance from the ortho-methyl group might influence the feasibility and outcome of these reactions, potentially leading to different stereochemical or regiochemical results compared to less substituted thiophenols.

Below is a table of representative multicomponent reactions where a thiophenol derivative like this compound could potentially be employed:

| Multicomponent Reaction | Typical Components | Role of Thiophenol | Resulting Scaffold |

| Mannich Reaction | Aldehyde, Amine, Thiophenol | Nucleophile | β-Aminosulfide |

| Ugi-type Reaction | Isocyanide, Aldehyde, Amine, Thiophenol (as thioacid surrogate) | Nucleophile | Peptidomimetic with thioester linkage |

| Asinger Reaction | Aldehyde, Ammonia, α-Halo-carbonyl, Thiophenol | Nucleophile | Thiazoline derivative |

The participation of this compound in such reactions would introduce a fluorinated aromatic thioether moiety into the final product, a structural motif of interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,5-Difluoro-2-(methylthio)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous assignment.

¹H and ¹³C NMR Analysis of Aromatic, Aliphatic, and Thiol Protons/Carbons

In ¹H NMR, one would expect to observe distinct signals for the aromatic protons, the methyl protons of the thiomethyl group, and the phenolic hydroxyl proton. The aromatic region would likely show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl group should appear as a singlet in the aliphatic region, while the hydroxyl proton's chemical shift would be concentration and solvent-dependent.

In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal. The carbon atoms bonded to fluorine would appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling. Longer-range C-F couplings (²JCF, ³JCF) would also be expected, further splitting the signals of other carbons in the aromatic ring.

Predicted ¹H and ¹³C NMR Data While experimental data is not available, a predicted spectrum can be hypothesized based on known chemical shift ranges and the analysis of similar structures.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 3,5-Difluoro-2-(methylthio)phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H (H4/H6) | 6.5 - 7.0 | Multiplet | J(H-H), J(H-F) |

| S-CH₃ | 2.3 - 2.6 | Singlet | N/A |

| OH | 5.0 - 6.0 | Broad Singlet | N/A |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 3,5-Difluoro-2-(methylthio)phenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C -OH (C1) | 155 - 160 | Triplet (t) |

| C -S (C2) | 115 - 125 | Triplet (t) |

| C -F (C3/C5) | 160 - 165 | Doublet (d) |

| C -H (C4/C6) | 100 - 110 | Multiplet |

| S-C H₃ | 15 - 20 | Singlet (s) |

¹⁹F NMR Spectroscopy for Characterizing Fluorine Environmentsresearchgate.netresearchgate.net

¹⁹F NMR is highly sensitive to the chemical environment of fluorine atoms. researchgate.net For 3,5-Difluoro-2-(methylthio)phenol, the two fluorine atoms are chemically equivalent due to the molecule's symmetry, assuming free rotation of the substituent groups. Therefore, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H4 and H6). The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine in the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3,5-Difluoro-2-(methylthio)phenol (C₇H₆F₂OS), the expected exact mass can be calculated with high precision. The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Key fragmentation pathways would likely involve the loss of the methyl group (•CH₃) from the molecular ion, or cleavage of the C-S bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. For 3,5-Difluoro-2-(methylthio)phenol, characteristic absorption bands would be expected for the O-H stretch of the phenol (B47542) group (typically a broad band around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (1450-1600 cm⁻¹), and strong C-F stretching vibrations (1100-1400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. The spectrum of 3,5-Difluoro-2-(methylthio)phenol would be expected to show absorptions related to π→π* transitions within the substituted benzene (B151609) ring. The presence of the fluorine and thiomethyl substituents would influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted phenol.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should a suitable single crystal of 3,5-Difluoro-2-(methylthio)phenol be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state. For the related compound 3,5-Difluorophenol, a crystal structure has been reported with an orthorhombic space group P2₁2₁2₁, which could provide a basis for comparison. nih.gov

Other Advanced Spectroscopic Techniques for Elucidating Intra- and Intermolecular Interactions

The comprehensive structural analysis of 3,5-Difluoro-2-(methyl)thiophenol, a molecule featuring a combination of aromatic, thiol, methyl, and fluorine substituents, necessitates the application of advanced spectroscopic methods. These techniques provide detailed insights into the subtle intra- and intermolecular forces that govern its conformation and crystal packing. Beyond routine one-dimensional NMR and infrared spectroscopy, a suite of more sophisticated methods is required to fully characterize these non-covalent interactions.

Fluorine-19 NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for probing the local electronic environment and through-space interactions. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. acs.orgwikipedia.org Furthermore, the large chemical shift dispersion of ¹⁹F NMR, which can span over 800 ppm, allows for the resolution of subtle differences in the fluorine environments that might not be apparent in ¹H NMR. wikipedia.org

Two-dimensional (2D) NMR techniques are especially informative. A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment can identify through-space interactions between the fluorine atoms and nearby protons, such as those on the methyl group or the aromatic ring. The intensity of the cross-peaks in a HOESY spectrum is inversely proportional to the sixth power of the distance between the nuclei, providing valuable distance constraints for conformational analysis.

Furthermore, ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) can reveal through-bond and through-space couplings between the two fluorine atoms. nih.gov For this compound, a four-bond coupling (⁴JFF) would be expected, and its magnitude could provide information about the geometry of the benzene ring.

| ¹⁹F NMR Parameter | Typical Value Range | Information Gained |

| ¹⁹F Chemical Shift (δ) | -100 to -140 ppm (vs. CFCl₃) | Electronic environment of the fluorine nucleus. |

| ¹H-¹⁹F Coupling (JHF) | 2-10 Hz | Through-bond connectivity. |

| ¹⁹F-¹⁹F Coupling (JFF) | 5-20 Hz | Through-bond connectivity and ring geometry. |

| ¹H-¹⁹F NOE/HOESY | Qualitative | Through-space proximity between F and H atoms, aiding in conformational elucidation. |

Rotational Spectroscopy: In the gas phase, rotational spectroscopy offers an exceptionally precise method for determining molecular geometry and probing weak interactions. By analyzing the microwave spectrum, highly accurate rotational constants can be obtained, which are directly related to the molecule's moments of inertia. researchgate.net This technique would allow for the unambiguous determination of the planarity of the molecule and the orientation of the methyl and thiol groups relative to the aromatic ring.

For instance, studies on thiophenol and its derivatives have utilized rotational spectroscopy to investigate the barrier to internal rotation of the S-H group. researchgate.netresearchgate.net In the case of this compound, this technique could quantify the rotational barriers for both the S-H and methyl groups, providing insight into the intramolecular forces that influence their preferred conformations. The presence of weak intramolecular hydrogen bonds, such as S-H···F, could also be inferred from the determined molecular geometry.

Advanced Vibrational Spectroscopy (Raman and Far-IR): While conventional IR spectroscopy can indicate the presence of hydrogen bonding through shifts in the S-H stretching frequency, advanced vibrational techniques like Raman and Far-IR spectroscopy provide more detailed information. Intermolecular interactions, such as the formation of S-H···S hydrogen-bonded dimers, give rise to low-frequency vibrational modes that are often best observed in the Far-IR or Raman spectra. For example, intermolecular hydrogen bonding in p-Nitrothiophenol was identified by a characteristic S-H···O stretching mode in its Raman spectrum. nih.gov A similar approach could identify potential S-H···F or S-H···S interactions in solid samples of this compound.

Solid-State NMR Spectroscopy: Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. For this compound, ¹³C and ¹⁹F ssNMR would be particularly useful. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide high-resolution spectra of these nuclei, and the chemical shifts can be correlated with the local structure and intermolecular packing arrangement determined by X-ray crystallography. Dipolar coupling measurements in ssNMR can provide precise internuclear distances, offering a complementary method to X-ray diffraction for structural analysis.

X-ray Crystallography and Hirshfeld Surface Analysis: Single-crystal X-ray diffraction provides the most definitive picture of the molecular structure and intermolecular interactions in the solid state. uky.edumdpi.com It would reveal the precise bond lengths, bond angles, and torsion angles of this compound. Crucially, it would also elucidate the supramolecular assembly, showing how the molecules pack in the crystal lattice. This allows for the direct observation of non-covalent interactions such as:

C-H···F hydrogen bonds: Interactions between the aromatic or methyl C-H groups and the fluorine atoms of neighboring molecules.

S-H···F or S-H···S hydrogen bonds: Depending on the packing arrangement, the thiol group may act as a hydrogen bond donor to a fluorine atom or another sulfur atom.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Following the crystallographic analysis, Hirshfeld surface analysis can be employed to quantitatively map the intermolecular interactions. This computational method partitions the crystal space into regions belonging to each molecule and maps the types and proximity of intermolecular contacts onto a 3D surface. This provides a detailed, visual summary of all non-covalent interactions and their relative importance in the crystal packing. mdpi.com

| Interaction Type | Typical Distance Range (Å) | Spectroscopic/Analytical Evidence |

| C-H···F | 2.2 - 2.8 | X-ray Crystallography, Solid-State NMR |

| S-H···S | 2.5 - 3.0 | X-ray Crystallography, Raman/Far-IR Spectroscopy |

| S-H···F | 2.3 - 2.7 | X-ray Crystallography, Rotational Spectroscopy (gas) |

| π-π Stacking | 3.3 - 3.8 (inter-planar distance) | X-ray Crystallography |

Computational Chemistry: Theoretical calculations are an indispensable complement to experimental spectroscopic data. uky.eduresearchgate.net Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate optimized geometries, rotational barriers, and vibrational frequencies, which can then be compared with experimental results from rotational and vibrational spectroscopy. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to analyze the electron density and visualize weak intra- and intermolecular interactions, providing a deeper understanding of their nature and strength. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on 3,5-Difluoro-2-(methyl)thiophenol

No specific Density Functional Theory (DFT) studies on this compound have been found in the reviewed scientific literature.

Molecular Orbital Analysis and Prediction of Electronic Properties

A detailed molecular orbital analysis and prediction of the electronic properties of this compound are not available in published research.

Computational Modeling and Simulation of Reaction Mechanisms and Pathways

There are no available computational models or simulations that specifically detail the reaction mechanisms and pathways of this compound.

In Silico Predictions for Novel Derivatives and Reactivity Profiles

No in silico studies have been published that predict novel derivatives or the reactivity profiles of this compound.

Conformational Analysis and Assessment of Intramolecular Interactions, including Hydrogen Bonding

A conformational analysis, including the assessment of intramolecular interactions and hydrogen bonding for this compound, has not been reported in the scientific literature.

Advanced Applications in Organic Synthesis As a Versatile Building Block

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

There is currently a lack of specific, published research detailing the use of 3,5-Difluoro-2-(methyl)thiophenol as a direct precursor in the synthesis of complex fluorinated organic molecules. While its structure suggests it could serve as a valuable starting material, concrete examples of multi-step syntheses originating from this compound are not available in the public domain.

Contribution to the Development of Novel Organofluorine Reagents and Ligands

The potential for this compound to contribute to the development of novel organofluorine reagents and ligands is plausible due to its unique electronic and steric properties. However, there are no specific reports of its use in the design or synthesis of new reagents for fluorination, fluoroalkylation, or as a ligand for catalysis in the reviewed scientific literature.

Chemo- and Regioselective Incorporation into Diverse Functionalized Structures

The strategic placement of the fluoro, hydroxyl, and methylthio groups on the aromatic ring of this compound implies that it could undergo highly selective reactions. The hydroxyl group could be targeted for etherification or esterification, the sulfur for oxidation or alkylation, and the aromatic ring for further substitution. However, specific studies demonstrating the chemo- and regioselective incorporation of this particular molecule into diverse functionalized structures are not described in the available literature.

Role in Research Pertaining to Specialty Chemicals and Functional Materials

Given the importance of fluorinated compounds in materials science, it is conceivable that this compound could play a role in the development of specialty chemicals and functional materials, such as liquid crystals, polymers, or organic electronics. Nevertheless, there is no specific research in the public domain that outlines its application in these areas.

Mechanistic Investigations of Reactions Involving 3,5 Difluoro 2 Methyl Thiophenol

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for 3,5-Difluoro-2-(methyl)thiophenol would heavily rely on a combination of kinetic and spectroscopic techniques to map out the energy landscape of a reaction and identify the species involved.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with N-phenylmaleimide

| Entry | [Thiophenol] (M) | [N-phenylmaleimide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁴ |

This illustrative data suggests a reaction that is first order in both the thiophenol and the Michael acceptor, indicative of a bimolecular rate-determining step.

Spectroscopic methods are indispensable for identifying the structures of reactants, products, and any observable intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H, ¹³C, and ¹⁹F NMR, would be instrumental. ¹⁹F NMR is especially valuable for monitoring the transformation of the fluorinated aromatic ring, as the fluorine chemical shifts are highly sensitive to changes in the electronic environment. nih.gov This technique could be used to directly observe the consumption of the starting material and the formation of products.

Infrared (IR) spectroscopy can monitor the disappearance of the S-H stretching band (around 2550 cm⁻¹) of the thiophenol and the appearance of new functional groups in the products.

UV-Visible spectroscopy can be employed to study the formation of colored intermediates or charge-transfer complexes, which are plausible in reactions involving the electron-rich thiophenol ring.

A kinetic study on the para-fluoro-thiol reaction (PFTR) has demonstrated the utility of combining experimental analysis with kinetic modeling to understand reaction rates and the influence of solvent polarity. rsc.orgresearchgate.net Similar approaches applied to this compound would provide a comprehensive picture of its reaction mechanisms.

Investigation of Single Electron Transfer (SET) Pathways and Radical Intermediates

Thiophenols are well-known precursors to thiyl radicals (RS•) due to the relatively weak S-H bond. wikipedia.orgnih.gov These radical species are key intermediates in a variety of important chemical transformations.

Single Electron Transfer (SET) is a plausible mechanism for initiating radical reactions involving this compound. In the presence of a suitable oxidant or under photolytic conditions, the corresponding thiolate can undergo a one-electron oxidation to generate the 3,5-difluoro-2-(methyl)phenylthiyl radical. worktribe.com Conversely, reaction with a reductant could lead to a radical anion. Mechanistic studies on related compounds have shown that electron-transfer can initiate nucleophilic substitution reactions. researchgate.net For example, a photoinduced, copper-catalyzed cross-coupling of thiols with aryl halides is proposed to proceed through a SET pathway involving a Cu(I)-thiolate complex and an aryl radical. organic-chemistry.org

The 3,5-difluoro-2-(methyl)phenylthiyl radical, once formed, can participate in a cascade of reactions. A primary reaction of thiyl radicals is their addition to carbon-carbon multiple bonds, such as those in alkenes and alkynes. libretexts.org This step is often reversible, but can be followed by an irreversible intramolecular cyclization or an intermolecular hydrogen abstraction to propagate a radical chain. The electron-withdrawing fluorine atoms on the aromatic ring would influence the electrophilicity of the thiyl radical, which in turn affects its reactivity towards different unsaturated substrates.

The presence of radical intermediates can be confirmed through several experimental techniques:

Radical trapping experiments: Using radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) can intercept radical intermediates, and the detection of the resulting adduct provides strong evidence for a radical pathway.

Electron Paramagnetic Resonance (EPR) spectroscopy: This technique can directly detect and characterize radical species, providing information about their structure and electronic environment. While the steady-state concentration of radical intermediates is often too low for direct detection, spin trapping techniques can be used in conjunction with EPR to identify the radicals present.

The Influence of Catalysts on Reaction Mechanism and Selectivity

Catalysts can profoundly alter the mechanism and selectivity of reactions involving this compound. Both the rate and the outcome of a reaction can be controlled by the choice of catalyst.

Base Catalysis: In many reactions, the thiophenol is deprotonated to form the more nucleophilic thiolate anion. The choice of base can influence the reaction rate and, in competitive reactions, the selectivity. Studies on thiol-Michael reactions have shown that different base catalysts can lead to different product selectivities. rsc.orgdigitellinc.com

Acid Catalysis: In other reactions, such as additions to carbonyls or epoxides, an acid catalyst can activate the electrophile. The catalytic asymmetric synthesis of thiols has been achieved through the use of a chiral phosphoric acid catalyst in the reaction of meso-epoxides with thioacids. nih.gov

Metal Catalysis: Transition metal catalysts are widely used to promote reactions involving thiols. For example, copper-catalyzed C-S cross-coupling reactions are a common method for forming aryl sulfides. organic-chemistry.org The mechanism of these reactions can be complex, sometimes involving oxidative addition/reductive elimination pathways or, as mentioned earlier, SET processes. organic-chemistry.org The ligands on the metal center play a crucial role in modulating its reactivity and selectivity. A fascinating example of catalyst control is the stereodivergent semihydrogenation of alkynes, where the addition of a thiol can act as a reversible inhibitor for a ruthenium catalyst, switching the selectivity from the (E)-alkene to the (Z)-alkene. nih.gov

The influence of different catalysts on a hypothetical reaction of this compound is summarized in Table 2.

Table 2: Illustrative Influence of Catalysts on the Selectivity of a Hypothetical Reaction

| Catalyst | Reaction Type | Predominant Product | Selectivity (%) |

| Triethylamine | Michael Addition | Thioether Adduct | >95 |

| Chiral Phosphoric Acid | Epoxide Opening | Enantioenriched β-Hydroxy Thioether | 90 (ee) |

| CuI / Phenanthroline | Cross-Coupling | Diaryl Sulfide | 85 |

| Ru-Pincer Complex | Alkyne Semihydrogenation | (Z)-Vinyl Sulfide | 92 (Z:E) |

This table illustrates how the choice of catalyst can direct the reaction of this compound towards completely different and highly selective outcomes.

Identification and Characterization of Transient Intermediates

A significant challenge in mechanistic studies is the detection and characterization of transient intermediates, which are typically short-lived and present in low concentrations. For reactions of this compound, several types of transient species could be involved.

Sulfenic Acids (RSOH): Oxidation of the thiol group can lead to the formation of a sulfenic acid. These are generally highly reactive intermediates. However, the use of sterically hindered or fluorinated scaffolds has enabled their direct observation. nih.gov A study using a fluorinated triptycene (B166850) thiol demonstrated the formation of a persistent sulfenic acid species upon reaction with hydrogen peroxide, which was monitored by ¹⁹F NMR. nih.govresearchgate.net The electronic effects of the fluorine atoms in this compound might influence the stability and reactivity of such an intermediate.

Thiolate Complexes: In metal-catalyzed reactions, the formation of a metal-thiolate complex is often a key step. wikipedia.org These complexes can sometimes be observed spectroscopically. For example, ESI-MS analysis has been used to identify Cu(I)-thiolate complexes in copper-catalyzed cross-coupling reactions. organic-chemistry.org

Radical Cations and Anions: As discussed in the context of SET pathways, radical ions are potential transient intermediates. Their detection often requires time-resolved spectroscopic techniques.

Advanced Spectroscopic Techniques for Transient Species Detection:

Flash Photolysis: This technique allows for the generation of a high concentration of a transient species using a short pulse of light, and its subsequent decay can be monitored using time-resolved absorption or emission spectroscopy.

Stopped-Flow Spectroscopy: By rapidly mixing the reactants, the early stages of a reaction can be observed, enabling the detection of intermediates that form and decay on a millisecond to second timescale.

Computational Chemistry: Quantum-chemical calculations are invaluable for predicting the structures, energies, and spectroscopic properties of potential intermediates, guiding experimental efforts for their detection. nih.gov

The comprehensive mechanistic investigation of reactions involving this compound, through the synergistic use of these experimental and computational methods, will undoubtedly unlock new synthetic possibilities and deepen our understanding of the reactivity of fluorinated organosulfur compounds.

Environmental Aspects in Chemical Research and Development of Fluorinated Compounds

Considerations for Sustainable Synthetic Processes and Atom Economy

The principles of green chemistry are pivotal in mitigating the environmental footprint of chemical synthesis. A key metric in this regard is atom economy, which assesses the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Traditional synthetic routes often generate significant amounts of waste, highlighting the need for more atom-economical processes. rsc.org

One plausible synthetic approach to a related compound, thiophenol, involves a one-pot process starting from o-phenoxyaniline, followed by bromodifluoromethylation and oxidation. acs.orgacs.org While specific synthesis routes for 3,5-Difluoro-2-(methyl)thiophenol are not extensively detailed in publicly available literature, general principles of sustainable synthesis can be applied. For example, a hypothetical synthesis could involve the diazotization of 3,5-difluoro-2-methylaniline (B3033626) followed by reaction with a sulfur source. Optimizing this reaction to maximize yield and minimize byproducts would be a key consideration for sustainability.

The following table illustrates a simplified, hypothetical comparison of two synthetic routes for a fluorinated aromatic compound, highlighting the impact on atom economy.

| Metric | Traditional Synthesis (e.g., Halogen Exchange) | Greener Synthesis (e.g., Catalytic Fluorination) |

| Key Reagents | Excess fluorinating agent, metal catalyst | Catalytic amount of fluorinating source, recyclable catalyst |

| Solvents | Chlorinated solvents | Greener solvents (e.g., 2-MeTHF, CPME) |

| Byproducts | Metal salts, excess reagents | Minimal byproducts |

| Atom Economy | Lower | Higher |

| E-Factor (Waste/Product Ratio) | High | Low |

This table presents a generalized comparison and the values would vary depending on the specific reaction.

Developing more efficient and selective fluorination techniques is an active area of research with the potential to significantly reduce the environmental impact of producing compounds like this compound. numberanalytics.com

Strategies for Minimization and Management of Chemical Waste in Laboratory-Scale Synthesis

The synthesis of fluorinated compounds on a laboratory scale generates various waste streams that require careful management to prevent environmental contamination. numberanalytics.com These wastes can include residual reactants, solvents, byproducts, and contaminated materials. essex.ac.uk Halogenated organic compounds, in particular, are often classified as hazardous waste and necessitate specific disposal protocols. oc-praktikum.de

Waste Minimization Strategies:

Several strategies can be implemented to minimize waste generation at the source:

Process Optimization: Fine-tuning reaction conditions (e.g., temperature, pressure, reaction time) can maximize product yield and reduce the formation of unwanted byproducts. numberanalytics.com

Material Substitution: Whenever possible, hazardous reagents and solvents should be replaced with less harmful alternatives. numberanalytics.com The use of greener solvents is a key aspect of sustainable chemistry.

Recycling: Solvents can often be purified and reused through distillation, reducing both waste volume and procurement costs. oc-praktikum.de Technologies for recycling fluorine from waste streams are also being explored. numberanalytics.com

Mechanochemistry: This approach uses mechanical force to induce chemical reactions, often in the absence of a solvent, which can significantly reduce waste. Recent studies have shown the potential of mechanochemistry in the defluorination of per- and polyfluoroalkyl substances (PFASs). chemrxiv.org

Waste Management and Disposal:

Proper management of unavoidable chemical waste is crucial. Key practices include:

Segregation: Different waste streams (e.g., halogenated vs. non-halogenated solvents, solid vs. liquid waste) should be collected in separate, clearly labeled containers. essex.ac.uk

Neutralization: Acidic or basic waste streams may require neutralization before disposal. For instance, fluorine waste can be neutralized with alkaline substances like calcium hydroxide. numberanalytics.comnumberanalytics.com

Incineration: High-temperature incineration is a common method for destroying organic hazardous waste, including fluorinated compounds. numberanalytics.comptb.de

Landfilling: In some cases, stabilized and encapsulated waste may be disposed of in designated hazardous waste landfills. numberanalytics.comptb.de

The following table outlines common laboratory waste from the synthesis of fluorinated compounds and their recommended disposal methods.

| Waste Type | Examples | Recommended Disposal Method |

| Halogenated Solvents | Dichloromethane, Chloroform | Collection in designated containers for incineration. oc-praktikum.de |

| Non-halogenated Solvents | Ethanol, Acetone | Collection for recycling via distillation or for incineration. oc-praktikum.de |

| Solid Chemical Waste | Unreacted starting materials, byproducts | Collection in labeled containers for incineration or landfilling, depending on hazardous properties. essex.ac.uk |

| Contaminated Labware | Glassware, syringes, gloves | Decontamination if possible, otherwise disposal as solid hazardous waste. essex.ac.uk |

| Aqueous Waste | Washings from extractions | Neutralization and treatment before discharge, or collection as hazardous waste if containing persistent pollutants. |

Adherence to institutional and regulatory guidelines for waste disposal is mandatory to ensure the safety of personnel and the protection of the environment. essex.ac.uk

Development of Analytical Methods for Environmental Monitoring of Fluorinated Byproducts

The persistence of many fluorinated organic compounds in the environment necessitates the development of sensitive and reliable analytical methods for their detection and quantification. nih.gov Monitoring for these compounds and their potential byproducts in environmental matrices such as water, soil, and air is crucial for assessing their environmental fate and potential risks. scholaris.ca

Several advanced analytical techniques are employed for the environmental monitoring of fluorinated compounds:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used and powerful technique for the analysis of a broad range of fluorinated compounds, including persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS). nih.gov Sample extracts are analyzed by LC-MS/MS, often using isotope dilution for accurate quantification. eurofins.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile fluorinated compounds. norden.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: ¹⁹F NMR offers a direct and selective method for detecting and quantifying fluorinated compounds without the need for reference standards for every single compound, which is a limitation of mass spectrometry-based methods. anr.fr

The development of analytical methods for a specific compound like this compound would likely involve adapting existing protocols for similar fluorinated and sulfur-containing organic molecules. For instance, a method could be developed using LC-MS/MS with a C18 column for separation and detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. eurofins.com

The following table summarizes key analytical techniques and their applicability to monitoring fluorinated byproducts.

| Analytical Technique | Principle | Applicability for Fluorinated Byproducts | Advantages | Limitations |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. nih.gov | Detection of a wide range of non-volatile and polar fluorinated compounds. | High sensitivity and selectivity, suitable for complex matrices. eurofins.com | Requires reference standards for quantification. |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. norden.org | Analysis of volatile and semi-volatile fluorinated byproducts. | Excellent separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |

| ¹⁹F NMR | Measures the resonance of fluorine-19 nuclei in a magnetic field. anr.fr | Direct detection and quantification of all fluorinated species in a sample. | Does not require individual standards for every analyte. anr.fr | Lower sensitivity compared to MS-based methods. |

| TOF (via CIC) | Combustion of the sample to convert organic fluorine to hydrogen fluoride, followed by ion chromatography. eurofins.com | Provides a measure of the total organic fluorine content. | Useful as a screening tool for overall contamination. rsc.org | Does not provide information on individual compounds. |

The continuous improvement of these analytical methods is essential for understanding the environmental behavior of emerging fluorinated compounds and ensuring the safety of new chemical products.

Future Research Directions and Perspectives

Exploration of Unexplored Reactivity and Selectivity in Thiophenol Chemistry

While the fundamental reactivity of thiophenols is well-established, the specific electronic and steric environment of 3,5-Difluoro-2-(methyl)thiophenol offers opportunities to uncover novel chemical transformations. Future research should focus on systematically investigating its behavior in a variety of reaction classes. The interplay between the electron-withdrawing fluorine atoms and the methylthio group can significantly influence the nucleophilicity of the sulfur atom and the reactivity of the aromatic ring. acs.orgresearchgate.net

Key areas for exploration include:

C-H Functionalization: Investigating the regioselectivity of direct C-H functionalization reactions on the aromatic ring will be crucial. The directing effects of the fluorine and methylthio substituents could lead to predictable and highly selective transformations, providing access to a diverse range of polysubstituted aromatic compounds. nih.gov

Oxidative Coupling Reactions: Exploring the electrochemical oxidation of this compound could lead to the formation of novel disulfides or other sulfur-containing heterocycles. acs.org Understanding the kinetics and mechanism of such reactions will be key to controlling product distribution. acs.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can act as leaving groups in SNAr reactions, providing a pathway to introduce a variety of nucleophiles onto the aromatic ring. A detailed study of the kinetics and substrate scope of these reactions is warranted.

A deeper understanding of these reactive pathways will enable the rational design of synthetic routes to complex molecules incorporating the 3,5-difluoro-2-(methyl)thiophenyl moiety.

Development of Advanced Catalytic Systems for Enhanced Efficiency and Sustainability

The synthesis of substituted thiophenols, including this compound, often relies on traditional methods that may not be the most efficient or environmentally benign. researchgate.net Future research should prioritize the development of advanced catalytic systems to address these limitations.

| Catalytic Approach | Potential Advantages | Research Focus |

| Homogeneous Catalysis | High selectivity and activity, mild reaction conditions. nih.gov | Development of novel ligands for transition metal catalysts (e.g., nickel, copper) to improve efficiency in C-S cross-coupling reactions. nih.gov |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Design of robust solid-supported catalysts, such as metal nanoparticles, for continuous flow synthesis. organic-chemistry.org |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. acs.org | Exploration of photocatalysts for novel C-S bond-forming reactions and other transformations involving this compound. acs.org |

| Biocatalysis | High enantioselectivity, environmentally friendly reaction media (e.g., water). | Screening and engineering of enzymes for the selective synthesis and modification of fluorinated thiophenols. |

These advanced catalytic approaches promise to deliver more sustainable and cost-effective methods for the production and functionalization of this compound, a critical step towards its broader application. researchgate.net

Integration with High-Throughput Experimentation and Automated Synthetic Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of high-throughput experimentation (HTE) and automated synthesis is essential. youtube.comresearchgate.net These technologies enable the rapid screening of a vast array of reaction parameters, including catalysts, solvents, and temperatures, in a parallel and miniaturized fashion. youtube.compurdue.eduyoutube.com

The workflow for such an approach would typically involve:

Design of Experiments (DoE): Statistical methods are used to design experiments that efficiently explore the reaction space.

Automated Reaction Setup: Robotic platforms are employed to dispense reagents and set up numerous reactions simultaneously in well plates. youtube.com

High-Throughput Analysis: Rapid analytical techniques, such as mass spectrometry, are used to analyze the outcome of each reaction. purdue.edu

Data Analysis and Modeling: The large datasets generated are analyzed to identify optimal reaction conditions and build predictive models. youtube.comyoutube.com

By embracing these automated platforms, researchers can significantly reduce the time and resources required for reaction development, facilitating the discovery of novel transformations and the optimization of synthetic routes. beilstein-journals.orgnih.govfrontiersin.org

Expanding the Scope of Applications in Emerging Chemical Fields and Technologies

The unique properties conferred by the fluorine and methylthio groups make this compound an attractive building block for materials with advanced functionalities. Future research should explore its incorporation into various emerging technologies.

| Emerging Field | Potential Application of this compound |

| Organic Electronics | As a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the fluorine atoms can tune electronic properties and improve device stability. nih.gov |

| Advanced Polymers | As a monomer or additive to create fluoropolymers with enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov |

| Sensors | In the design of chemical sensors where the thiophenol moiety can act as a recognition element for specific analytes. |

The synthesis of novel derivatives of this compound will be crucial for tailoring its properties to meet the specific demands of these advanced applications.

Interdisciplinary Research Bridging Synthetic Chemistry with Materials Science and Chemical Biology

The full potential of this compound can be realized through collaborative, interdisciplinary research.

Materials Science: Collaboration with materials scientists will be essential to design and fabricate novel materials incorporating this compound and to characterize their physical and chemical properties. This could lead to the development of new coatings, membranes, and electronic devices. nih.gov

Chemical Biology: The introduction of the fluorinated thiophenol moiety into biologically active molecules could lead to the development of new therapeutic agents or diagnostic probes. acs.orgpec.ac.in The fluorine atoms can enhance metabolic stability and binding affinity, while the thiol group provides a handle for bioconjugation. rsc.orgscilit.com

By fostering these interdisciplinary collaborations, the scientific community can unlock new applications for this compound and drive innovation at the interface of chemistry, materials science, and biology.

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-difluoro-2-(methyl)thiophenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing thiophenol derivatives with fluorine and methyl groups. A plausible route includes:

- Step 1 : Fluorination of 2-methylthiophenol using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

- Step 2 : Regioselective introduction of fluorine at the 3,5-positions via directed ortho-metalation (DoM) strategies, followed by quenching with a fluorine source .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or DMF | |

| Temperature | 0–25°C (fluorination step) | |

| Reaction Monitoring | TLC (Rf ~0.5 in hexane/EtOAc 8:2) |

Q. How can researchers characterize this compound, and what spectral data are critical for validation?

Methodological Answer: Critical characterization techniques include:

Q. What purification strategies are effective for removing sulfur-containing byproducts in thiophenol derivatives?

Methodological Answer:

- Liquid-Liquid Extraction : Use NaOH (5%) to deprotonate thiophenol, separating it from neutral impurities.

- Column Chromatography : Silica gel with hexane/EtOAc (9:1), leveraging polarity differences .

- Recrystallization : Use ethanol/water mixtures (80:20) to isolate crystalline product .

Advanced Research Questions

Q. How do solvent and initiator choices influence the reactivity of this compound in thiol-Michael "click" reactions?

Methodological Answer: The compound’s thiol group participates in thiol-Michael reactions, but solvent polarity and initiators dictate mechanism (base- vs. nucleophile-initiated):

Q. Kinetic Data :

| Solvent | Initiator | Rate Constant (k, M⁻¹s⁻¹) | Mechanism |

|---|---|---|---|

| THF | Et₃N | 0.45 ± 0.02 | Base-initiated |

| DMF | DABCO | 1.20 ± 0.05 | Nucleophilic |

| Data adapted from . |

Q. What are the stability challenges of this compound under oxidative or acidic conditions, and how can decomposition be mitigated?

Methodological Answer:

- Oxidative Stability : The thiol (-SH) group is prone to oxidation, forming disulfides. Mitigation strategies:

- Storage under inert gas (N₂/Ar) at -20°C.

- Addition of radical scavengers (e.g., BHT) during reactions .

- Acidic Conditions : Fluorine substituents may hydrolyze. Avoid protic solvents (e.g., H₂O) below pH 4 .

Q. Decomposition Pathways :

| Condition | Major Product | Preventive Measure |

|---|---|---|

| O₂ exposure | Disulfide dimer | N₂ atmosphere |

| pH < 4 | Defluorinated byproducts | Neutral buffer (pH 6–8) |

| Adapted from . |

Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic substitutions of this compound?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.